ICG-001

Description

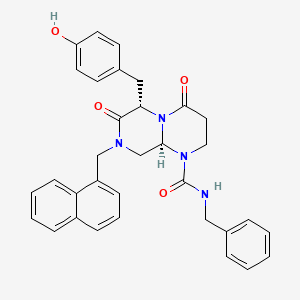

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ICG-001 in Wnt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. ICG-001 is a small molecule inhibitor that has garnered significant attention for its specific mechanism of action within the Wnt pathway. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

This compound selectively targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2] This targeted disruption modulates the transcriptional output of the Wnt pathway, leading to anti-proliferative and apoptotic effects in various cancer models. This document will dissect this mechanism, presenting the underlying molecular interactions, summarizing key quantitative data, and providing detailed methodologies for essential experiments used to characterize this inhibitor.

Core Mechanism of Action

The canonical Wnt signaling cascade culminates in the nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. To activate target gene expression, this complex recruits transcriptional coactivators, primarily the highly homologous histone acetyltransferases CBP and p300.

The critical aspect of this compound's mechanism of action lies in its selective binding to CBP, but not p300.[1] this compound physically interacts with the N-terminal domain of CBP, preventing its association with β-catenin.[2] This selective inhibition has a profound impact on Wnt-driven transcription. While the β-catenin/CBP interaction is blocked, the interaction between β-catenin and p300 remains unaffected.[1] This leads to a shift in the coactivator usage by the β-catenin/TCF complex, resulting in a distinct transcriptional profile that often promotes cellular differentiation and apoptosis, while inhibiting proliferation.

Signaling Pathway Diagram

References

In-Depth Technical Guide: The Core Mechanism of ICG-001 in Inhibiting β-Catenin Signaling

This technical guide provides a detailed exploration of the molecular mechanisms through which ICG-001, a potent small molecule inhibitor, modulates the Wnt/β-catenin signaling pathway. Designed for researchers, scientists, and drug development professionals, this document outlines the specific interactions, presents key quantitative data, and details the experimental protocols used to elucidate its mode of action.

The Wnt/β-Catenin Signaling Pathway: A Primer

The canonical Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1][3]

In the "off-state" (absence of a Wnt ligand), cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[1][2][4] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.[1][2]

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1][2] This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][4] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then recruits transcriptional coactivators, primarily CREB-binding protein (CBP) and its highly homologous paralog, p300, to initiate the transcription of target genes that drive proliferation and maintain a progenitor state, such as Cyclin D1 and Survivin.[1][4][5][6]

Core Mechanism: this compound's Selective Inhibition of CBP/β-Catenin Interaction

The transcriptional output of nuclear β-catenin is critically dependent on its interaction with either CBP or p300. These two coactivators, despite their high homology, mediate different cellular outcomes. The interaction of β-catenin with CBP is predominantly associated with the transcription of genes that promote cell proliferation and self-renewal.[5][7] Conversely, the engagement of β-catenin with p300 tends to activate genes involved in cellular differentiation.[5][7][8]

This compound is a small molecule modulator that specifically and potently disrupts the interaction between β-catenin and CBP.[5][9][10][11] It achieves this by binding with high affinity to the N-terminus of CBP, specifically within the first 110-111 amino acids.[5][10][12] Crucially, this compound does not bind to the homologous region of p300.[10][11]

By physically occupying the binding site on CBP, this compound prevents β-catenin from associating with it. This selective antagonism does not block β-catenin's ability to interact with p300. In fact, by sequestering CBP, this compound effectively increases the pool of nuclear β-catenin available to bind to p300.[5][10] This shifts the transcriptional program away from proliferation and self-renewal and towards differentiation, leading to cell cycle arrest and apoptosis in cancer cells.[8][10][13]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines. The data consistently demonstrate its ability to inhibit TCF/β-catenin-mediated transcription and reduce cell viability at micromolar concentrations.

| Parameter | Cell Line(s) | Value | Effect | Reference(s) |

| IC50 (TCF Reporter) | SW480 (Colon Cancer) | 3 µM | Inhibition of TCF/β-catenin transcription | [11][14] |

| IC50 (Viability) | RPMI-8226 (Multiple Myeloma) | 6.96 ± 0.14 µM | Decrease in cell viability | [15] |

| H929 (Multiple Myeloma) | 12.25 ± 2.75 µM | Decrease in cell viability | [15] | |

| MM.1S (Multiple Myeloma) | 20.77 ± 0.87 µM | Decrease in cell viability | [15] | |

| U266 (Multiple Myeloma) | 12.78 ± 0.74 µM | Decrease in cell viability | [15] | |

| KHOS (Osteosarcoma) | 0.83 µM (at 72h) | Decrease in cell viability | [16] | |

| MG63 (Osteosarcoma) | 1.05 µM (at 72h) | Decrease in cell viability | [16] | |

| 143B (Osteosarcoma) | 1.24 µM (at 72h) | Decrease in cell viability | [16] | |

| Target Gene Downregulation | SW480, HCT116 (Colon Cancer) | 10-25 µM | Decreased Survivin protein levels | [6] |

| SW480 (Colon Cancer) | 25 µM | Decreased Cyclin D1 protein levels | [6] | |

| AsPC-1, MiaPaCa-2, etc. (Pancreatic) | 10 µM | Decreased BIRC5 (Survivin) transcript & protein | [13] | |

| KHOS, 143B (Osteosarcoma) | >5 µM | >50% inhibition of AXIN2 & BIRC5 mRNA | [16][17] |

Key Experimental Protocols

The mechanism of this compound was elucidated through several key biochemical and molecular biology techniques. Detailed methodologies are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein Interaction

Co-IP is used to show that this compound physically disrupts the interaction between CBP and β-catenin while leaving the p300/β-catenin interaction intact.[10][18]

Protocol:

-

Cell Treatment: Culture cells (e.g., SW480 colon cancer cells) to ~80% confluency. Treat one set of cells with this compound (e.g., 10-30 µM) and a control set with vehicle (DMSO) for a specified time (e.g., 6-24 hours).[10][13]

-

Lysis and Nuclear Extraction: Harvest cells and prepare nuclear extracts using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

-

Pre-clearing (Optional): Incubate the nuclear lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[19]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CBP or anti-p300) overnight at 4°C with gentle rotation.[10]

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.[20]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[19]

-

Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the "prey" protein (anti-β-catenin) to detect its presence in the immunoprecipitated complex.[10]

TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity

This assay quantifies the transcriptional activity of the TCF/β-catenin complex. A reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFLASH) is used.[21][22]

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293 or MM.1S) into white, opaque 96-well plates.[23][24]

-

Transfection: Co-transfect cells with the TCF/LEF-Firefly luciferase reporter plasmid (TOPFLASH) and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency. A negative control plasmid with mutated TCF/LEF sites (FOPFLASH) should be run in parallel.[15][25]

-

Treatment: After ~24 hours, replace the medium with fresh medium containing increasing concentrations of this compound or vehicle control.[16]

-

Stimulation (if required): For cells with low endogenous Wnt activity, the pathway can be stimulated with recombinant Wnt3a or a GSK3β inhibitor like LiCl.[16][23]

-

Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[25]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as relative light units (RLU) or fold change compared to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay for Promoter Occupancy

ChIP assays are performed to demonstrate that this compound treatment reduces the occupancy of CBP (but not p300) at the promoters of known β-catenin target genes, such as Cyclin D1.[6][26]

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[27]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[28]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-CBP or anti-p300). An IgG control is essential.[29][30]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific chromatin. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[29]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis by qPCR: Use quantitative PCR (qPCR) with primers designed to amplify specific promoter regions of β-catenin target genes (e.g., the TCF/LEF binding sites in the Cyclin D1 promoter). The amount of immunoprecipitated DNA is quantified and typically presented as a percentage of the input chromatin.[6][29]

Conclusion

This compound is a highly specific small molecule inhibitor that targets the Wnt/β-catenin signaling pathway through a precise and well-defined mechanism. By selectively binding to the N-terminus of the transcriptional coactivator CBP, it allosterically inhibits the CBP/β-catenin interaction. This action shifts the transcriptional balance, favoring the interaction of β-catenin with the coactivator p300, which in turn promotes a differentiation-centric gene expression program at the expense of proliferation and self-renewal. The quantitative data and experimental protocols detailed herein provide a comprehensive framework for understanding and investigating the core function of this compound, highlighting its value as a critical tool for cancer research and a promising candidate for targeted therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

- 10. pnas.org [pnas.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound, a novel small molecule regulator of TCF/beta-catenin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Wnt Reporter Activity Assay [bio-protocol.org]

- 26. asco.org [asco.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Identification of β-catenin binding regions in colon cancer cells using ChIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of ICG-001: A Targeted Inhibitor of the Wnt/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ICG-001 is a pioneering small molecule inhibitor that has garnered significant attention for its specific targeting of the Wnt/β-catenin signaling pathway, a critical cascade implicated in both embryonic development and oncogenesis. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailing its mechanism of action, key in vitro and in vivo efficacy data, and the experimental protocols utilized for its characterization. This compound selectively antagonizes the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin, thereby attenuating the transcription of Wnt target genes. This document serves as a core reference for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this important therapeutic agent.

Discovery of this compound

This compound was identified from a secondary structure-templated chemical library containing 5,000 compounds.[1] The discovery was the result of a high-throughput screening campaign designed to identify inhibitors of β-catenin/T-cell factor (TCF)-mediated transcription.[1] The screening was conducted in SW480 colon carcinoma cells, which exhibit constitutively active Wnt signaling due to a mutation in the Adenomatous Polyposis Coli (APC) gene.[1]

The primary assay utilized the TOPFLASH reporter system, a luciferase-based reporter construct containing TCF binding sites.[1] Compounds that inhibited luciferase activity without affecting a control reporter with mutated TCF binding sites (FOPFLASH) were selected as hits. This compound emerged as a lead compound from this screen, demonstrating potent and selective inhibition of the Wnt/β-catenin signaling pathway.[1]

Initial Synthesis of this compound

The initial synthesis of this compound was part of the generation of a proprietary secondary structure-templated chemical library. The detailed synthetic protocol for the library, and thus the first synthesis of this compound, is described by Eguchi et al. in Medicinal Chemistry, 2005, 1(5), 467-72. Unfortunately, the full text of this publication, which would contain the specific experimental steps, is not publicly available through open-access resources.

Subsequent to its discovery, the chemical structure of this compound has been fully elucidated.

Chemical Structure:

-

IUPAC Name: (6S,9aS)-Hexahydro-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide[2]

-

Molecular Formula: C33H32N4O4

-

Molecular Weight: 548.64 g/mol [2]

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a highly specific mechanism of action. It selectively binds to the transcriptional coactivator CREB-binding protein (CBP), preventing its interaction with β-catenin.[1] Notably, this compound does not inhibit the interaction of β-catenin with the closely related homolog, p300.[1] This specific disruption of the CBP/β-catenin complex is a key step in the activation of Wnt target genes. By inhibiting this interaction, this compound effectively downregulates the transcription of genes involved in cell proliferation, survival, and differentiation that are hallmarks of cancerous growth.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Assay/Cell Line | Target/Effect Measured | IC50 Value | Reference |

| Cell-free assay | CBP/β-catenin binding | 3 µM | [3][4] |

| SW480 Colon Carcinoma | TOPFLASH Reporter Inhibition | 3 µM | [1] |

| RPMI-8226 Multiple Myeloma | Cell Viability | 6.96 ± 0.14 µM | [5] |

| H929 Multiple Myeloma | Cell Viability | 12.25 ± 2.75 µM | [5] |

| MM.1S Multiple Myeloma | Cell Viability | 20.77 ± 0.87 µM | [5] |

| U266 Multiple Myeloma | Cell Viability | 12.78 ± 0.74 µM | [5] |

| A549 Lung Carcinoma | Cell Viability (GI50) | 6.1 µM | [4] |

| HCT-116 Colon Carcinoma | Cell Viability | 38 µM | [4] |

| KHOS Osteosarcoma | Cell Viability (72h) | 0.83 µM | [6] |

| MG63 Osteosarcoma | Cell Viability (72h) | 1.05 µM | [6] |

| 143B Osteosarcoma | Cell Viability (72h) | 1.24 µM | [6] |

| Uveal Melanoma Cell Lines | Cell Viability | 0.6 - 2.7 µM | [7] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Colon Cancer | Min Mouse | Not specified | Reduction in adenoma formation | [1] |

| Colon Cancer | Nude Mouse SW620 Xenograft | 150 mg/kg, i.v. | Dramatic reduction in tumor volume | [3] |

| Multiple Myeloma | SCID-beige Mouse RPMI-8226 Xenograft | Not specified | Significantly reduced tumor growth (p=0.0027) | [5] |

| Osteosarcoma | Nude Mouse KHOS Xenograft | 50 mg/kg/day | No significant difference in primary tumor volume, but increased lung metastases | [6] |

| Uveal Melanoma | Mel270 Xenograft | Not specified | Substantially reduced tumor growth | [7] |

Key Experimental Protocols

Luciferase Reporter Gene Assay (TOP/FOP-Flash)

This assay is fundamental to assessing the activity of the canonical Wnt signaling pathway and the inhibitory effect of compounds like this compound.

-

Objective: To quantify TCF/β-catenin-mediated gene transcription.

-

Principle: The TOPFLASH plasmid contains multiple TCF binding sites upstream of a luciferase reporter gene. In the presence of active Wnt signaling, the β-catenin/TCF complex binds to these sites and drives luciferase expression. The FOPFLASH plasmid, containing mutated TCF binding sites, serves as a negative control.

-

Methodology:

-

Cells (e.g., SW480 or HEK293) are co-transfected with the TOPFLASH or FOPFLASH reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Following transfection, cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer with appropriate substrates for both firefly and Renilla luciferase.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the level of TCF/β-catenin-mediated transcription. A decrease in this ratio in this compound-treated cells compared to control indicates inhibition of the pathway.[5][8]

-

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the CBP/β-catenin interaction by this compound.

-

Objective: To determine if this compound inhibits the physical interaction between CBP and β-catenin in cells.

-

Principle: An antibody specific to a target protein (e.g., CBP) is used to pull down the protein from a cell lysate. If another protein (e.g., β-catenin) is interacting with the target, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.

-

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Nuclear extracts are prepared from the treated cells.

-

The nuclear extracts are incubated with an antibody specific for CBP, which is coupled to agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads.

-

The eluates are separated by SDS-PAGE and transferred to a membrane for Western blot analysis using an antibody against β-catenin. A reduced amount of β-catenin in the immunoprecipitate from this compound-treated cells compared to the control demonstrates the inhibitory effect of the compound on the CBP/β-catenin interaction.[9]

-

Conclusion

This compound stands as a seminal discovery in the targeted inhibition of the Wnt/β-catenin signaling pathway. Its identification through a rational screening approach and its specific mechanism of action, selectively disrupting the CBP/β-catenin interaction, have paved the way for further research and the development of next-generation Wnt inhibitors. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent in various cancers, although further investigation into its effects on metastasis in certain cancer types is warranted. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other modulators of this critical signaling cascade. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. pnas.org [pnas.org]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ICG-001's Role in Modulating Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ICG-001, a small molecule inhibitor that modulates gene transcription primarily through the Wnt/β-catenin signaling pathway. It details the mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols for its investigation, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule that specifically targets the interaction between β-catenin and its transcriptional coactivator, the CREB-binding protein (CBP).[1][2][3][4][5] It binds to the N-terminal domain of CBP, preventing it from associating with β-catenin.[1][6] This inhibitory action is selective for the β-catenin/CBP interaction, with no disruptive effect on the interaction between β-catenin and the highly homologous p300 coactivator.[2][3][5] By disrupting the β-catenin/CBP complex, this compound effectively antagonizes the transcription of a specific subset of Wnt/β-catenin target genes involved in cell proliferation and survival.[2][6] Interestingly, by blocking the β-catenin/CBP interaction, this compound may increase the pool of β-catenin available to bind with p300, which can initiate the transcription of genes involved in cell differentiation.[6][7]

Signaling Pathway Modulation

The canonical Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators like CBP and p300 to activate target gene expression.

This compound intervenes at this critical nuclear step. The following diagram illustrates the point of inhibition of this compound in the Wnt/β-catenin signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of ICG-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICG-001 is a small molecule inhibitor that has garnered significant interest in cancer research and beyond due to its specific mechanism of action targeting the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers. This compound exerts its effects by specifically disrupting the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin. This guide provides an in-depth exploration of the downstream molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Mechanism of Action: The CBP/β-Catenin Axis

The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. For transcriptional activation, this complex recruits coactivators, primarily CBP and its close homolog p300. This compound selectively binds to CBP, preventing its association with β-catenin, thereby inhibiting the transcription of a specific subset of Wnt target genes. This selective inhibition is a key feature of this compound, as the interaction between β-catenin and p300 remains largely unaffected, leading to a nuanced modulation of the Wnt pathway.

Downstream Targets of this compound

The inhibitory action of this compound on the CBP/β-catenin interaction leads to the downregulation of a range of downstream target genes, many of which are implicated in cell proliferation, survival, and differentiation. The following table summarizes the quantitative effects of this compound on some of its key target genes as reported in various studies.

Quantitative Data on this compound Downstream Targets

| Target Gene | Gene Symbol | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |

| Survivin | BIRC5 | SW480, HCT116, KHOS, 143B, LAX7R | 10-25 µM | 24-72 hours | Significant downregulation of mRNA and protein levels; >50% inhibition of mRNA in KHOS and 143B cells. | |

| Cyclin D1 | CCND1 | SW480, KHOS | 25 µM | 4-24 hours | Clear reduction in protein levels as early as 4 hours post-treatment; strong inhibition of expression. | |

| Axin2 | AXIN2 | KHOS, 143B, L3.6pl | 10 µM | Not Specified | >50% inhibition of mRNA expression in KHOS and 143B cells; dose-dependent inhibition in L3.6pl cells. | |

| c-Myc | MYC | MM.1S | Not Specified | Not Specified | Significant downregulation of expression. | |

| S100A4 | S100A4 | SW480 | 25 µM | 8 hours | Downregulated by >50%. | |

| Integrin β1 | ITGB1 | C666-1, HK-1, HONE-1 | 10 µM | 3 days | 40-50% decrease in protein expression. | |

| SKP2 | SKP2 | AsPC-1 | 10 µM | 1 hour | Reduced CBP occupancy at the regulatory region. | |

| Cyclin D3 | CCND3 | KHOS | Not Specified | 12-24 hours | Strong inhibition of expression. | |

| CD44 | CD44 | HEC-59, HEC-1A | Not Specified | Not Specified | Decreased protein expression. | |

| Hexokinase 2 | HK2 | HEC-59, HEC-1A | Not Specified | Not Specified | Decreased protein expression. | |

| Cyclin A | CCNA | HEC-59, HEC-1A | Not Specified | Not Specified | Decreased protein expression. |

Wnt-Independent Effects of this compound

Interestingly, some studies suggest that this compound can exert its effects in a Wnt-independent manner. For instance, in pediatric high-grade gliomas, which exhibit minimal canonical Wnt signaling, this compound was found to inhibit cell migration, proliferation, and tumor growth. RNA-sequencing analyses in this context revealed significant effects on genes involved in cellular metabolic processes and cell cycle progression, rather than a typical Wnt-phenotype. Similarly, in pancreatic cancer cells, this compound-mediated growth arrest was largely decoupled from its activity as a Wnt inhibitor, with microarray data showing altered expression of numerous genes involved in DNA replication and cell cycle. These findings suggest that the therapeutic potential of this compound may extend beyond Wnt-driven cancers.

Visualizing the Molecular Pathways and Experimental Workflows

To better understand the complex interactions and experimental procedures involved in studying this compound, the following diagrams have been generated using the DOT language.

Caption: this compound selectively inhibits the Wnt/β-catenin pathway.

The Impact of ICG-001 on Cellular Differentiation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICG-001 is a potent and specific small-molecule inhibitor that antagonizes the canonical Wnt/β-catenin signaling pathway. It functions by selectively binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin, without affecting the homologous p300/β-catenin interaction. This selective inhibition redirects β-catenin signaling from a CBP-mediated transcriptional program, associated with cell proliferation and self-renewal, towards a p300-mediated program that promotes cellular differentiation. This guide provides an in-depth analysis of this compound's mechanism, its profound impact on various cellular differentiation pathways, quantitative data on its effects, and detailed experimental protocols for its study.

Core Mechanism of Action: The CBP/p300 Coactivator Switch

The canonical Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers and other diseases. A key event in this pathway is the nuclear translocation of β-catenin, which then partners with transcription factors of the T-cell factor (TCF) family to activate target gene expression.

The transcriptional output of the β-catenin/TCF complex is critically dependent on the recruitment of one of two highly homologous histone acetyltransferases: CBP or p300.[1] These coactivators, despite their similarity, mediate distinct biological outcomes:

-

CBP/β-catenin Interaction: This complex is predominantly associated with the transcription of genes that promote cell proliferation, self-renewal, and the maintenance of a pluripotent or "stem-like" state.[2][3]

-

p300/β-catenin Interaction: This interaction drives the expression of genes that initiate cellular differentiation programs, leading to a loss of "stemness."[2][3][4]

This compound exploits this differential coactivator usage. It specifically binds to the N-terminal region of CBP, sterically hindering its association with β-catenin.[5] This action does not prevent β-catenin from binding to p300.[5][6] Consequently, this compound effectively forces a "coactivator switch," shunting β-catenin towards p300. This redirection of signaling is the primary mechanism by which this compound inhibits proliferation and induces differentiation.[7][8]

References

- 1. 3D Chromatin Alteration by Disrupting β-Catenin/CBP Interaction Is Enriched with Insulin Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of ICG-001 in Pulmonary Fibrosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the early preclinical research on ICG-001 as a potential therapeutic agent for pulmonary fibrosis. The document focuses on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: Targeting Wnt/β-catenin Signaling

This compound is a small molecule that selectively inhibits the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2] This targeted inhibition is crucial as the Wnt/β-catenin signaling pathway is aberrantly activated in the lungs of patients with idiopathic pulmonary fibrosis (IPF).[1][3] The specificity of this compound for the β-catenin/CBP interaction, without interfering with the β-catenin/p300 interaction, is a key feature of its mechanism.[1][4] This selective blockade leads to the downregulation of profibrotic gene expression, thereby attenuating the fibrotic process.

The proposed mechanism involves the inhibition of myofibroblast differentiation and proliferation, key cellular events in the pathogenesis of pulmonary fibrosis.[5] By blocking β-catenin/CBP-driven transcription, this compound prevents the upregulation of genes associated with fibrosis, such as those encoding α-smooth muscle actin (α-SMA) and type I collagen.[1] Furthermore, this compound has been shown to reduce the expression of S100A4/FSP-1, a marker associated with epithelial-mesenchymal transition (EMT), a process implicated in fibrosis.[1][6]

In Vivo Preclinical Studies: Bleomycin-Induced Mouse Model

The bleomycin-induced mouse model is a well-established and widely used preclinical model for studying pulmonary fibrosis.[1] Early studies utilized this model to evaluate the efficacy of this compound in both preventing and reversing established fibrosis.

Quantitative Data Summary

| Study Focus | Animal Model | This compound Dosage | Key Findings | Reference |

| Prevention of Fibrosis | C57BL/6 mice | 5 mg/kg per day | Concurrent administration with bleomycin prevented fibrosis. | [1] |

| Reversal of Established Fibrosis | C57BL/6 mice | 5 mg/kg per day | Late administration (days 21-42 post-bleomycin) reversed established fibrosis and improved survival. | [1] |

| Survival Improvement | C57BL/6 mice | Not specified in snippet | Significantly improved survival compared to saline-treated controls after bleomycin injury. | [1][6] |

| Reduction in Fibrotic Markers | C57BL/6 mice | Not specified in snippet | Decreased Ashcroft score and hydroxyproline/collagen content in the lungs. | [1] |

| Effect on Myofibroblasts | C57BL/6 mice | Not specified in snippet | Reduced α-SMA expression in the lung interstitium. | [4] |

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Animal Model: C57BL/6 mice are commonly used for this model.[7]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[7]

-

This compound Administration:

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius red) to assess the extent of fibrosis. The Ashcroft score is often used for semi-quantitative grading of lung fibrosis.[1]

-

Collagen Content: Hydroxyproline assays are performed on lung homogenates to quantify total collagen deposition.[1]

-

Gene and Protein Expression: Techniques such as qPCR and Western blotting are used to measure the expression of fibrotic markers like α-SMA, collagen I, and S100A4/FSP-1.[1][4]

-

Survival: Animal survival is monitored over the course of the experiment.[1][6]

-

In Vitro Preclinical Studies: Cellular Models of Fibrosis

In vitro studies using primary lung cells and cell lines have been instrumental in elucidating the cellular and molecular mechanisms of this compound.

Quantitative Data Summary

| Cell Type | Treatment | This compound Concentration | Key Findings | Reference |

| Rat Lung Epithelial Cells (RLE-6TN) | TGF-β1 (0.5 ng/mL) | 10 µM | Prevented TGF-β1-induced upregulation of α-SMA and type I collagen. | [1][4] |

| IPF Patient Lung Fibroblasts | - | 5 µM | Significantly decreased the expression of S100A4/FSP-1. | [6] |

| Human Lung Resident Mesenchymal Stem Cells (LR-MSCs) | TGF-β1 (10 ng/mL) | >10 µM | Inhibited proliferation and TGF-β1-mediated fibrogenic actions. | [3][5] |

| Human LR-MSCs | TGF-β1 (10 ng/mL) | Various concentrations | Dose-dependently impeded proliferation and myofibroblast differentiation. | [5] |

Experimental Protocol: In Vitro Myofibroblast Differentiation

-

Cell Culture: Primary human lung fibroblasts from IPF patients or lung resident mesenchymal stem cells (LR-MSCs) are cultured under standard conditions.[5][6] Rat type II lung epithelial cells (RLE-6TN) are also used.[1]

-

Induction of Myofibroblast Differentiation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce differentiation into myofibroblasts.[1][5]

-

This compound Treatment: this compound is added to the cell culture medium at various concentrations, either as a pretreatment or concurrently with TGF-β1.[1][5]

-

Endpoint Analysis:

-

Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA levels of profibrotic genes such as α-SMA (ACTA2), collagen I (COL1A1), and S100A4.[1][5]

-

Protein Expression: Western blotting and immunofluorescence staining are performed to assess the protein levels and localization of α-SMA, collagen I, and fibronectin.[5]

-

Cell Proliferation: Assays such as EdU incorporation or CCK-8 are used to measure the effect of this compound on cell proliferation.[3]

-

Apoptosis: Flow cytometry analysis for annexin V and propidium iodide (PI) staining is used to evaluate cell apoptosis.[3]

-

Experimental Workflow and Logical Relationships

The evaluation of this compound in pulmonary fibrosis typically follows a logical progression from in vitro mechanistic studies to in vivo efficacy testing.

Conclusion

The early preclinical studies of this compound have provided a strong rationale for its further development as a therapeutic for pulmonary fibrosis. By specifically targeting the β-catenin/CBP interaction within the Wnt signaling pathway, this compound effectively attenuates and even reverses experimental pulmonary fibrosis. The in vivo and in vitro data consistently demonstrate its ability to inhibit key profibrotic processes, including myofibroblast differentiation and extracellular matrix deposition. These foundational studies have paved the way for further investigation into the clinical potential of this class of compounds for the treatment of fibrotic lung diseases.

References

- 1. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Wnt/β-catenin signaling suppresses myofibroblast differentiation of lung resident mesenchymal stem cells and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Blockade of the Wnt/β-catenin pathway attenuates bleomycin-induced pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]

The Disruption of TCF/β-catenin-mediated Transcription by ICG-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers and other diseases. A key event in this pathway is the nuclear interaction of β-catenin with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This complex recruits transcriptional coactivators to initiate the expression of target genes that drive cell proliferation, survival, and stemness. ICG-001 is a novel small molecule inhibitor that specifically targets this pathway, offering a promising therapeutic strategy. This guide provides an in-depth analysis of this compound's mechanism of action, its effects on gene transcription, and detailed experimental protocols for its study.

Core Mechanism of Action: A Coactivator Switch

The transcriptional output of the β-catenin/TCF complex is critically dependent on the recruitment of one of two highly homologous coactivators: CREB-binding protein (CBP) or p300. The differential use of these coactivators dictates distinct cellular fates. The association of β-catenin with CBP generally promotes the transcription of genes involved in cell proliferation and the maintenance of an undifferentiated state.[1] Conversely, the interaction of β-catenin with p300 tends to activate genes that initiate cellular differentiation.[1]

This compound functions by selectively disrupting the interaction between β-catenin and CBP.[2] It achieves this by binding specifically to the N-terminal region of CBP (amino acids 1-110), a domain not conserved in p300.[1][2] This specific antagonism does not affect the interaction between β-catenin and p300.[2] The consequence is a shift in the balance of coactivator usage, leading to a decrease in CBP-mediated transcription and a potential increase in p300-mediated transcription. This "coactivator switch" is the fundamental mechanism by which this compound modulates TCF/β-catenin signaling, leading to the suppression of pro-survival and proliferative gene expression and the promotion of differentiation.[1]

References

ICG-001: A Technical Guide to Its Role in Apoptosis Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICG-001 is a small molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] By specifically disrupting the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin, this compound modulates the transcription of downstream target genes, leading to anti-tumor effects in various cancer models.[2][3] This technical guide provides an in-depth exploration of the mechanisms by which this compound induces apoptosis, summarizes its efficacy across different cancer cell lines, details key experimental protocols for its study, and visualizes the core signaling pathways and workflows involved.

Core Mechanism of Action: The CBP/β-Catenin Axis

The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then partners with transcriptional coactivators to drive gene expression. The choice of coactivator—either CBP or its highly homologous counterpart p300—is a critical determinant of cellular fate. The β-catenin/CBP complex is predominantly associated with the transcription of genes that promote proliferation and self-renewal.[4][5]

This compound functions by binding with high affinity to the N-terminus of CBP, sterically hindering its interaction with β-catenin.[2][5][6] This selective inhibition does not affect the interaction between β-catenin and p300.[3][7] Consequently, this compound shifts the transcriptional balance away from CBP-mediated signaling and towards p300-mediated signaling, which is often associated with cellular differentiation and, in many cancer contexts, the induction of apoptosis.[4][8]

Caption: this compound selectively inhibits the CBP/β-catenin interaction in the nucleus.

Apoptosis Induction Pathways Modulated by this compound

The pro-apoptotic effect of this compound is caspase-dependent but mediated through distinct downstream pathways that vary by cancer type.[6] This context-specificity is crucial for understanding its therapeutic potential and limitations.

3.1 Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

In several cancer types, such as colon carcinoma and acute lymphoblastic leukemia, this compound induces apoptosis by downregulating the expression of Survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[2][4][9] Survivin inhibits the activation of caspases, the core executioners of apoptosis.[2] By suppressing Survivin transcription, this compound releases this inhibition, permitting caspase activation and subsequent cell death.[2][10]

3.2 Upregulation of Pro-Apoptotic Bcl-2 Family Members

In other malignancies, like multiple myeloma (MM), the apoptotic mechanism is independent of Survivin.[6] Instead, this compound treatment leads to the transcriptional upregulation of pro-apoptotic BH3-only proteins, specifically Noxa and Puma.[6] These proteins are critical initiators of the intrinsic apoptotic pathway. They function by neutralizing anti-apoptotic Bcl-2 family members (such as Mcl-1, Bcl-2, and Bcl-xL), which allows for the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[11] Studies in MM cells show that while the levels of anti-apoptotic proteins like Mcl-1 and Bcl-2 are unaffected, the significant increase in Noxa and Puma is sufficient to trigger caspase-dependent apoptosis.[6]

3.3 Cell Cycle Arrest vs. Apoptosis

It is important to note that in some cancer types, such as pancreatic and osteosarcoma cell lines, the primary response to this compound is not apoptosis but rather a robust G1 cell-cycle arrest.[9][12][13] While this compound does decrease Survivin levels in these cells, it does not lead to significant activation of caspase-3/7 or PARP cleavage, indicating that apoptosis is not the main mechanism of its anti-tumor activity in these contexts.[9][12][13]

Caption: Context-dependent outcomes of this compound treatment in different cancer types.

Quantitative Data: Efficacy Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary, reflecting the differential dependency of cancer cells on the CBP/β-catenin signaling axis.

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

| RPMI-8226 | Multiple Myeloma | MTT | 6.96 ± 0.14 | [6] |

| H929 | Multiple Myeloma | MTT | 12.25 ± 2.75 | [6] |

| MM.1S | Multiple Myeloma | MTT | 20.77 ± 0.87 | [6] |

| U266 | Multiple Myeloma | MTT | 12.78 ± 0.74 | [6] |

| Various | DLBCL | CellTiter Glo | 1.4 - 6.3 | [14] |

| HCT-116 | Colon Carcinoma | Cell Growth | ~38 | [7] |

| A549 | Lung Carcinoma | MTT | 6.1 | [7] |

| PC9 LCSCs | Lung Cancer Stem Cells | CCK8 | 2.62 | [15] |

| KHOS | Osteosarcoma | Crystal Violet (72h) | 0.83 | [13] |

| MG63 | Osteosarcoma | Crystal Violet (72h) | 1.05 | [13] |

| 143B | Osteosarcoma | Crystal Violet (72h) | 1.24 | [13] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount to studying the effects of this compound. Below are detailed methodologies for key assays used to evaluate apoptosis induction.

5.1 Western Blotting for Apoptotic Markers

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5-25 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[6][9]

-

Lysate Preparation: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel, then transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane overnight at 4°C with primary antibodies.[6]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

5.2 Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Caption: Standard experimental workflow for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Preparation: Treat and harvest approximately 1-5 x 10^5 cells per sample as described in the Western Blot protocol. It is critical to collect both adherent and floating cells.[17]

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[18][19]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2).

-

Staining: Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Gating Strategy:

-

Viable Cells: Annexin V negative, PI negative.

-

Early Apoptotic Cells: Annexin V positive, PI negative.

-

Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

-

-

Controls: Include unstained cells, Annexin V-only stained cells, and PI-only stained cells to set up proper compensation and gates.[19]

-

Conclusion

This compound is a potent modulator of the Wnt/β-catenin pathway that induces apoptosis in a variety of cancer models. Its mechanism of action, centered on the selective inhibition of the CBP/β-catenin interaction, leads to distinct downstream effects depending on the cellular context. In some cancers, it triggers apoptosis through the downregulation of the anti-apoptotic protein Survivin, while in others, it upregulates pro-apoptotic BH3-only proteins like Noxa and Puma. Furthermore, in certain cell types, its primary effect is cell cycle arrest rather than apoptosis. This detailed understanding of its multifaceted role in inducing apoptosis, supported by quantitative data and robust experimental protocols, provides a solid foundation for researchers and drug developers exploring the therapeutic potential of targeting the CBP/β-catenin axis in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBP/Catenin Antagonist Safely Eliminates Drug Resistant Leukemia Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. e-century.us [e-century.us]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Development of ICG-001 and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical development of ICG-001, a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway. It details the compound's mechanism of action, summarizes key in vitro and in vivo experimental findings across various disease models, and provides methodologies for critical assays. The development of this compound and its water-soluble analog, PRI-724, represents a significant advancement in targeting the historically "undruggable" Wnt pathway, with implications for oncology and fibrotic diseases.

Core Mechanism of Action: Modulating CBP/p300 Coactivator Choice

This compound is a highly specific antagonist of the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[1][2][3] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are critical events. Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes. The transcriptional output is critically dependent on the recruitment of one of two highly homologous coactivators: CBP or p300.

The interaction of the β-catenin/TCF complex with CBP is associated with the transcription of genes that promote cell proliferation, self-renewal, and survival, such as Cyclin D1 and Survivin.[1][4][5] Conversely, the interaction with p300 tends to drive the expression of genes involved in cellular differentiation.[6][7]

This compound was identified for its ability to selectively bind to the N-terminal region of CBP (amino acids 1-111), physically blocking its association with β-catenin.[5][8] Crucially, it does not affect the interaction between β-catenin and the homologous region of p300.[1][3][5] This specific disruption shifts the transcriptional balance away from the pro-proliferative CBP-mediated program and towards the pro-differentiation p300-mediated program.[6][7]

Pharmacological and Chemical Properties

This compound is a small molecule with the following characteristics. Its hydrophobicity and poor water solubility necessitated the development of analogs like PRI-724 for systemic in vivo administration in clinical settings.[9][10]

| Property | Value | Reference |

| Chemical Name | (6S,9aS)-Hexahydro-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide | [3] |

| Molecular Formula | C₃₃H₃₂N₄O₄ | [3] |

| Molecular Weight | 548.63 g/mol | [3] |

| CAS Number | 780757-88-2 | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [3] |

| IC₅₀ | 3 µM for binding to CREB-binding protein (CBP) in a cell-free assay | [1] |

In Vitro Preclinical Data

This compound has demonstrated potent activity across a wide range of cell types, primarily inducing cell cycle arrest, apoptosis, and inhibiting proliferation. The effects are often, but not always, linked to the canonical Wnt pathway.

| Cell Line(s) | Cancer/Disease Type | Assay(s) | Concentration(s) | Key Findings | Reference(s) |

| SW480, HCT-116 | Colorectal Cancer | RT-PCR, Western Blot, Apoptosis | 10-25 µM | Downregulated Survivin and Cyclin D1; induced apoptosis. | [1][5] |

| AsPC-1, MiaPaCa-2 | Pancreatic Cancer | MTT, Soft Agar, Flow Cytometry | 1-20 µM | Inhibited growth, induced G1 cell-cycle arrest, downregulated Survivin. | [1][2][11] |

| KHOS, MG63, 143B | Osteosarcoma | Viability, Flow Cytometry, Migration | IC₅₀: 0.83-1.24 µM (72h) | Decreased viability and induced G0/G1 arrest; surprisingly enhanced cell migration. | [12][13] |

| C666-1, HK-1, HONE-1 | Nasopharyngeal Carcinoma | Adhesion, Migration, Invasion | 10 µM | Inhibited cell-matrix adhesion, migration, and invasion; upregulated miR-134. | [6][14] |

| Mel270, Mel202 | Uveal Melanoma | MTT, Flow Cytometry, Migration | 1-10 µM | Strong antiproliferative activity, induced cell cycle arrest and apoptosis, inhibited migration. | [9] |

| KNS42, SF188, UW479 | Pediatric Glioma | Spheroid Formation | Not specified | Significantly inhibited sphere formation and reduced sphere size. | [8] |

| RPMI-8226 | Multiple Myeloma | Apoptosis, Proliferation | Not specified | Induced growth arrest and apoptosis; enhanced cytotoxicity of doxorubicin. | [15] |

| ECSC | Endometriosis | MTT, BrdU, Caspase 3/7 | 2-200 µM | Inhibited cell viability (IC₅₀ >20µM) and proliferation; promoted apoptosis. | [16][17] |

| 3T3, LX2, human HSCs | Liver Fibrosis | Gene Expression, Contraction | Not specified | Inhibited fibrotic parameters, collagen contractility, and wound healing. | [18][19] |

TOPflash Reporter Assay (for Wnt/β-catenin activity):

-

Cell Seeding: Plate cells (e.g., HepG2, KHOS) in 24-well plates.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, treat cells with this compound, an appropriate vehicle control (e.g., DMSO), and a Wnt pathway activator if needed (e.g., Wnt3a conditioned media).[13]

-

Lysis and Reading: After an additional 24-48 hours, lyse the cells using a dual-luciferase reporter assay system.

-

Analysis: Measure both firefly and Renilla luciferase activities. Normalize the TOPflash signal to the Renilla signal. A decrease in the ratio indicates inhibition of β-catenin/TCF-mediated transcription.[10]

Cell Viability (MTT) Assay:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2][9]

Cell Cycle Analysis (Flow Cytometry):

-

Treatment: Treat cells with this compound or vehicle for a set time (e.g., 24 hours).

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][12][13]

Co-Immunoprecipitation (for protein-protein interaction):

-

Cell Lysis: Treat cells (e.g., SFO2 ALL cells) with this compound (10 µM) or DMSO for 48 hours. Lyse the cells in a non-denaturing lysis buffer.[7]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (e.g., anti-β-catenin). Add protein A/G beads to pull down the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the interacting protein (e.g., CBP or p300) by Western blot. A reduced CBP band in the this compound treated sample indicates disruption of the β-catenin/CBP interaction.[7][10]

In Vivo Preclinical Data

The anti-tumor and anti-fibrotic efficacy of this compound and its analogs has been validated in numerous preclinical animal models.

| Model Type | Disease | Dosing & Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | SW620 Xenograft (Nude Mouse) | Colon Cancer | 150 mg/kg, i.v. (analog) | Dramatic reduction in tumor volume over 19 days with no toxicity. |[1][5][20] | | APCMin/+ Mouse | Colon Cancer (Familial Adenomatous Polyposis) | Not specified (analog) | 42% reduction in colon and small intestinal polyps over 9 weeks. |[5][20] | | Orthotopic Xenograft (PDAC cells) | Pancreatic Cancer | Not specified | Significantly prolonged survival compared to vehicle. |[2] | | Lung Metastasis Model (HONE-1 cells) | Nasopharyngeal Carcinoma | 10 µM pre-treatment (7 days) | Significantly reduced lung metastasis of NPC cells. |[6] | | Bleomycin-induced Fibrosis (Mouse) | Pulmonary Fibrosis | 5 mg/kg/day, i.p. | Attenuated lung fibrosis, preserved epithelium, and significantly improved survival. |[1][21] | | CCl₄-induced Injury (Mouse) | Liver Fibrosis | Not specified | Attenuated collagen accumulation and hepatic stellate cell (HSC) activation; inhibited inflammation and angiogenesis. |[18][19][22] | | Endometriosis Model (Mouse) | Endometriosis | 10, 50, 100 mg/kg | Significantly reduced the number of endometriotic lesions. |[16] | | RPMI-8226 Xenograft (SCID Mouse) | Multiple Myeloma | Not specified | Significantly reduced tumor growth. |[15] | | Para-tibial Injection (KHOS cells) | Osteosarcoma | 50 mg/kg/day | No significant effect on primary tumor volume; significantly increased metastatic dissemination to the lungs. |[12] | | ALL Xenograft (NSG Mouse) | Acute Lymphoblastic Leukemia | Not specified | In combination with chemotherapy, sensitized leukemia cells and improved median survival time from 85 to 100 days. |[7] |

The workflow for a typical xenograft study involves several key steps, from cell preparation to endpoint analysis. This process is crucial for evaluating a compound's efficacy and potential toxicity in a living system.

Molecular Effects and Biomarkers

Treatment with this compound leads to distinct changes in gene and protein expression that underlie its cellular effects.

-

Downregulation of Pro-Survival/Proliferation Genes: A consistent finding across multiple cancer types is the potent downregulation of BIRC5 (Survivin) and CCND1 (Cyclin D1).[1][5][11] Survivin is an inhibitor of apoptosis, and its suppression is linked to the induction of caspase-mediated cell death.[5][7] The reduction in Cyclin D1 contributes to the observed G1 cell cycle arrest.[1][12]

-

Induction of Cell Cycle Inhibitors: In some contexts, such as osteosarcoma, this compound treatment leads to the accumulation of the cell cycle inhibitor p21WAF1, further contributing to G1 phase blockade.[12][13]

-

Modulation of MicroRNAs: In nasopharyngeal carcinoma, this compound was found to upregulate miR-134. This microRNA directly targets Integrin β1 (ITGB1), leading to its downregulation. The subsequent reduction in ITGB1 impairs cell adhesion and migration, thereby inhibiting metastasis.[6][14] This provides a clear mechanistic link from the primary drug action to a complex biological outcome.

This compound Analogs: PRI-724 and C-82

A significant hurdle in the clinical translation of this compound was its poor water solubility.[9] This led to the development of PRI-724 , a water-soluble analog with the same mechanism of action.[2][23] PRI-724 has been advanced into multiple early-phase clinical trials for solid tumors, including pancreatic cancer, and myeloid malignancies.[2][8]

Another analog, C-82 , has been studied alongside this compound in preclinical models of endometriosis, where it also demonstrated the ability to inhibit cell proliferation and fibrogenesis.[16][17]

Conclusion and Future Directions

The preclinical development of this compound has robustly demonstrated its potential as a modulator of the Wnt/β-catenin pathway. By selectively antagonizing the CBP/β-catenin interaction, it effectively inhibits proliferation and induces apoptosis in a wide array of cancer cells and reduces fibrosis in multiple organ systems. The data strongly support its mechanism of shifting β-catenin's transcriptional output from a proliferative to a differentiative program.

The advancement of its water-soluble analog, PRI-724, into clinical trials is a testament to the promise of this therapeutic strategy. However, preclinical data also highlight the complexity of targeting this central signaling node. The unexpected pro-migratory effect observed in osteosarcoma models underscores the importance of understanding the cellular context in which these inhibitors are used.[12][13]

Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies (e.g., with conventional chemotherapy, as shown in leukemia models[7]), and further elucidating the context-dependent cellular responses to CBP/β-catenin inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of a Novel Small-Molecule Inhibitor of β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. β-catenin signaling inhibitors this compound and C-82 improve fibrosis in preclinical models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of canonical WNT signaling pathway by β-catenin/CBP inhibitor this compound ameliorates liver fibrosis in vivo through suppression of stromal CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ICG-001 in Cancer Cell Lines

Introduction

ICG-001 is a small molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers. It functions by specifically binding to the CREB-binding protein (CBP), thereby preventing its interaction with β-catenin.[1][2][3] This disruption inhibits the transcription of Wnt target genes, leading to anti-proliferative effects, induction of cell cycle arrest, and apoptosis in various cancer cell lines.[2][3][4] These application notes provide detailed protocols for in vitro experiments using this compound with cancer cell lines.

Mechanism of Action

The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. In cancer, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, including CBP and its homolog p300, to initiate the transcription of target genes that drive tumor growth, such as Cyclin D1 and Survivin.[1][3] this compound specifically disrupts the interaction between β-catenin and CBP, without affecting the β-catenin/p300 interaction, leading to the downregulation of Wnt/β-catenin target gene expression.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| AsPC-1 | Pancreatic Cancer | 5.48 | Not Specified |

| L3.6pl | Pancreatic Cancer | 14.07 | Not Specified |

| PANC-1 | Pancreatic Cancer | 3.43 | Not Specified |

| MiaPaCa-2 | Pancreatic Cancer | 3.31 | Not Specified |

| HCT-116 | Colon Cancer | 38 | 72 hours |

| A549 | Lung Cancer | 6.1 | 72 hours |

| MCF-10A | Normal Breast Epithelial | 21 | 72 hours |

| Mel202 | Uveal Melanoma | 0.6 - 2.7 (range) | 96 hours |

| Mel270 | Uveal Melanoma | 0.6 - 2.7 (range) | 96 hours |

| RPMI-8226 | Multiple Myeloma | 6.96 | Not Specified |

| H929 | Multiple Myeloma | 12.25 | Not Specified |

| MM.1S | Multiple Myeloma | 20.77 | Not Specified |

| U266 | Multiple Myeloma | 12.78 | Not Specified |

| KHOS | Osteosarcoma | 0.83 | 72 hours |

| MG63 | Osteosarcoma | 1.05 | 72 hours |

| 143B | Osteosarcoma | 1.24 | 72 hours |

Data compiled from multiple sources.[2][4][5][6][7]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |

| AsPC-1 | 10 | 24 | G1 cell cycle arrest |

| Mel202 | Not Specified | 24 and 72 | Decrease in S and G2/M phases, increase in sub-G1 phase |

| Mel270 | Not Specified | 24 and 72 | Decrease in S and G2/M phases, increase in sub-G1 phase |